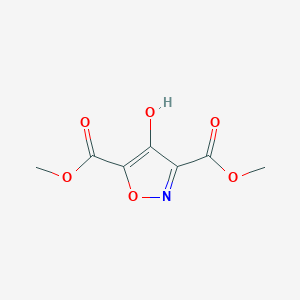

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate

Description

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate (DMHID, CAS 6620-30-0) is a synthetic organic compound characterized by a central isoxazole ring substituted with a hydroxyl group at the 4-position and ester groups (methyl carboxylates) at the 3- and 5-positions . Its molecular formula is C₇H₇NO₆, with a molecular weight of 201.14 g/mol. DMHID is primarily employed as a versatile intermediate in agrochemical synthesis due to its reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name |

dimethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6/c1-12-6(10)3-4(9)5(14-8-3)7(11)13-2/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXRCWZAGNGPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NO1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate (DMHID) is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₇N₁O₆

- Molecular Weight : 201.133 g/mol

- CAS Number : 6620-30-0

DMHID exhibits various biological activities primarily through its interaction with cellular pathways:

- Antimicrobial Activity : DMHID has shown potential in inhibiting the growth of several bacterial strains. It interferes with biofilm formation, a critical factor in bacterial virulence and resistance.

- Quorum Sensing Inhibition : The compound acts as an antagonist to quorum sensing mechanisms in bacteria, which are crucial for coordinating group behaviors such as biofilm formation and virulence factor production .

- Enzyme Inhibition : DMHID has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases.

Biological Activity Data

The following table summarizes the biological activity of DMHID against various bacterial strains:

| Bacterial Strain | Inhibition Concentration (μg/mL) | Biofilm Formation (%) |

|---|---|---|

| Staphylococcus aureus | 25 | 30 |

| Pseudomonas aeruginosa | 50 | 45 |

| Escherichia coli | 100 | 60 |

Case Studies and Research Findings

- Antibiofilm Activity : A study evaluated the antibiofilm properties of DMHID against Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that at a concentration of 500 μg/mL, DMHID reduced biofilm formation by approximately 25% compared to controls. Further dose-response studies revealed an MBIC50 (Minimum Biofilm Inhibitory Concentration) of 14 μg/mL for S. aureus and 50 μg/mL for P. aeruginosa .

- Quorum Sensing Interference : In a separate investigation, DMHID was tested for its ability to disrupt quorum sensing pathways in Gram-negative bacteria. The compound effectively inhibited the synthesis of signaling molecules necessary for biofilm development, thereby reducing bacterial virulence significantly .

- Enzyme Interaction Studies : Research has demonstrated that DMHID inhibits enzymes involved in the biosynthesis of essential metabolites in bacteria, which leads to reduced growth rates and viability .

Comparison with Similar Compounds

Key Observations :

- Ring Systems : DMHID’s isoxazole core differs from dihydropyridine (DHP) or 1,3-dioxolane derivatives, impacting electronic properties and biological targets.

- Hydrogen Bonding: DMHID’s 4-OH group distinguishes it from non-hydroxylated analogues, enhancing intermolecular interactions in solid-state structures .

Structural-Activity Relationship :

- The isoxazole ring in DMHID may confer resistance to metabolic degradation compared to DHPs’ redox-active dihydropyridine ring.

- Hydroxyl groups in DMHID and 1,3-dioxolane derivatives enhance target binding but may reduce stability under acidic conditions.

Crystallographic and Spectroscopic Data

- DMHID: No crystal structure data provided, but IR and NMR spectra likely show characteristic isoxazole peaks (e.g., C=O stretch at ~1754 cm⁻¹) .

- 1,3-Dioxolane Derivatives : Chiral compound 7 ([α]²⁰D = −80°) confirmed by HPLC (retention time: 7.572 min) and NMR (δ 3.81 ppm for methyl esters) .

- Pyrazole Dicarboxylates : Centrosymmetric dimers via C–H⋯O bonds in some derivatives (e.g., R₂²(10) motifs) .

Preparation Methods

Typical Procedure Summary

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Allylic–allylic alkylation | 3,5-dimethyl-4-nitroisoxazole + MBH carbonate + catalyst | 40°C, 24 h, chloroform solvent | Formation of alkylated nitroisoxazole intermediate |

| Hydrolysis | 5 M NaOH aqueous solution | 60°C, 2 h | Conversion to dicarboxylic acid |

| Esterification | Methanol + Thionyl chloride | 0°C to room temp, overnight | Formation of dimethyl ester |

Preparation of 3,5-Dimethyl-4-chloromethyl Isoxazole as a Precursor

An important precursor in the synthesis of hydroxy-substituted isoxazole derivatives is 3,5-dimethyl-4-chloromethyl isoxazole , which can be prepared via condensation of methyl ethyl diketone with hydroxylamine hydrochloride, followed by chloromethylation.

- Step 1: Formation of 3,5-dimethylisoxazole from methyl ethyl diketone and hydroxylamine hydrochloride under controlled temperature (42–47 °C), followed by reflux.

- Step 2: Chloromethylation using trioxymethylene and concentrated hydrochloric acid in 1,4-dioxane solvent, with hydrogen chloride gas saturation and reflux at 80–100 °C.

- Step 3: Work-up involves vacuum distillation and rectification to isolate the pure chloromethyl isoxazole.

This method achieves high purity (>98%) and good yield (~87%) and avoids some of the hazardous reagents used in prior art, improving operational safety and cost efficiency.

| Step | Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Isoxazole ring formation | Methyl ethyl diketone + Hydroxylamine hydrochloride | 42–47 °C, reflux 40 min | 87% molar yield | Crude product used directly |

| Chloromethylation | Crude isoxazole + Trioxymethylene + HCl | 30–50 °C initial, then reflux at 80–100 °C | >98% purity | Requires careful HCl gas handling |

| Purification | Vacuum distillation | Under reduced pressure | High purity product | Removal of solvents and impurities |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition of Nitrile Oxides | Direct ring formation from aldoximes and activated diesters | Straightforward, scalable, uses commercially available reagents | Requires handling of reactive nitrile oxides |

| Allylic–Allylic Alkylation + Hydrolysis/Esterification | Uses 4-nitroisoxazole intermediates, enantioselective control | Access to enantiopure products, versatile functionalization | Multi-step, requires catalysts and careful reaction control |

| Chloromethylation of 3,5-Dimethylisoxazole | Precursor synthesis for further functionalization | High purity, good yield, industrially relevant | Use of corrosive HCl gas, requires specialized equipment |

Research Findings and Analytical Data

- The allylic–allylic alkylation method was validated by chiral HPLC, confirming excellent enantiocontrol with isolated yields typically above 70%.

- Electronic circular dichroism (ECD) spectra matched theoretical calculations, confirming stereochemical assignments.

- The chloromethylation route achieved over 98% purity as confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC).

- The 1,3-dipolar cycloaddition method has been widely reported with reproducible yields and straightforward purification protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate, and how can reaction yields be validated?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydroxylamine derivatives and β-keto esters. For example, hydroxylamine hydrochloride in ethanol with sodium carbonate under reflux conditions (75–80°C) facilitates the formation of the isoxazole ring. Yield validation involves monitoring reaction progress via TLC and quantifying isolated products using HPLC or GC-MS. Purity is confirmed by melting point analysis and elemental composition (C, H, N) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- NMR : A singlet in -NMR at δ ~6.1 ppm confirms the presence of an aromatic proton adjacent to electron-withdrawing groups. The methoxy groups (OCH) appear as singlets at δ ~3.8–3.9 ppm, while hydroxyl protons may show broad signals around δ ~5–6 ppm (solvent-dependent).

- IR : Key absorptions include a broad O–H stretch at ~3200 cm, ester C=O stretches at ~1710–1740 cm, and isoxazole ring vibrations at ~1600 cm. Discrepancies in these bands may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. What computational or experimental methods are suitable for analyzing the puckered conformation of the isoxazole ring in this compound?

- Methodological Answer : Cremer-Pople puckering parameters (amplitude , phase angle ) quantify non-planar ring distortions. For experimental determination, X-ray crystallography is used to obtain atomic coordinates. Computational methods (DFT at B3LYP/6-31G* level) calculate puckering amplitudes and compare them to crystallographic data. A deviation >0.1 Å suggests significant conformational flexibility, requiring further analysis of substituent effects .

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is collected using Cu-Kα radiation.

- Refinement : SHELXL refines the structure by minimizing residuals (R, wR) using constraints for bond lengths/angles. Hydrogen atoms are placed geometrically or located via difference Fourier maps.

- Validation : Check for ADPs (anisotropic displacement parameters) and residual electron density peaks. A final R < 0.05 indicates high reliability. Example refinement metrics from similar dihydropyridine derivatives show wR = 0.12–0.15 .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antifungal or antioxidant assays?

- Methodological Answer :

- Antifungal Activity : Use broth microdilution assays (CLSI M27-A3 protocol) against Candida albicans and Aspergillus fumigatus. Measure MIC (minimum inhibitory concentration) values, with positive controls (e.g., fluconazole).

- Antioxidant Activity : Employ DPPH radical scavenging assays. Prepare solutions in methanol (0.1–1.0 mM) and measure absorbance at 517 nm. IC values < 50 μM indicate significant activity. Reference studies on 3,5-diphenyl isoxazoles show IC ranges of 30–80 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.